Cas no 933214-99-4 (N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide)

N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core and a trifluoromethyl-substituted benzene ring. This compound exhibits potential as an intermediate or active ingredient in pharmaceutical and agrochemical applications due to its structurally distinct heterocyclic and electron-withdrawing groups. The ethoxy-pyridazine moiety enhances solubility and bioavailability, while the trifluoromethyl group contributes to metabolic stability and binding affinity. Its well-defined molecular architecture allows for precise modifications, making it valuable in drug discovery and development. The compound's stability under standard conditions ensures reliable handling and storage. Further research may explore its utility in targeting specific biological pathways or as a scaffold for novel bioactive molecules.
N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide structure
933214-99-4 structure
Product Name:N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide
CAS No:933214-99-4
MF:C19H16F3N3O3S
MW:423.408853530884
CID:5981623
PubChem ID:16029175
Update Time:2025-05-21

N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide
    • Benzenesulfonamide, N-[3-(6-ethoxy-3-pyridazinyl)phenyl]-2-(trifluoromethyl)-
    • 933214-99-4
    • N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
    • NCGC00132488-01
    • F2629-0182
    • N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide
    • AKOS002068850
    • CHEMBL1477967
    • G619-0210
    • HMS1892O17
    • N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
    • Inchi: 1S/C19H16F3N3O3S/c1-2-28-18-11-10-16(23-24-18)13-6-5-7-14(12-13)25-29(26,27)17-9-4-3-8-15(17)19(20,21)22/h3-12,25H,2H2,1H3
    • InChI Key: KNRRZCHWEYNZJS-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C3=NN=C(OCC)C=C3)=C2)(=O)=O)=CC=CC=C1C(F)(F)F

Computed Properties

  • Exact Mass: 423.08644704g/mol
  • Monoisotopic Mass: 423.08644704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 89.6Ų

Experimental Properties

  • Density: 1.391±0.06 g/cm3(Predicted)
  • Boiling Point: 598.4±60.0 °C(Predicted)
  • pka: 7.38±0.10(Predicted)

N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide

Introduction to N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 933214-99-4)

N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 933214-99-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a sulfonamide functional group, which is well-known for its versatility in drug design and development. The structural features of this molecule, including its aromatic rings and heterocyclic components, make it a promising candidate for further exploration in the quest for novel therapeutic agents.

The sulfonamide moiety in N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide plays a crucial role in its biological activity. Sulfonamides are widely recognized for their antimicrobial properties, and they have been successfully utilized in the treatment of various infections over the past decades. The presence of a trifluoromethyl group further enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. This modification can significantly influence the pharmacokinetic properties of the compound, making it more suitable for oral administration and prolonged therapeutic effects.

In recent years, there has been a surge in research focused on developing new sulfonamide derivatives with improved pharmacological profiles. The compound N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide represents a significant advancement in this area. Its unique structural configuration suggests potential applications in the treatment of inflammatory diseases, cancer, and other chronic conditions. The ethoxypyridazine ring is particularly noteworthy, as it has been identified as a key pharmacophore in several bioactive molecules. This moiety can interact with biological targets in a manner that promotes therapeutic efficacy while minimizing side effects.

The trifluoromethyl group attached to the benzene ring in N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide contributes to its enhanced binding affinity to biological receptors. This functional group is known to increase the metabolic stability of drugs by resisting oxidative degradation. Additionally, it can improve the solubility and bioavailability of pharmaceutical compounds, which are essential factors for drug development. The combination of these structural features makes this compound an attractive candidate for further investigation.

Recent studies have highlighted the potential of N-3-(6-ethoxypyridazin-3-yl)phenyl-2-(trifluoromethyl)benzene-1-sulfonamide in modulating inflammatory pathways. In vitro experiments have demonstrated its ability to inhibit key enzymes involved in the production of pro-inflammatory cytokines. This suggests that the compound may have therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. The sulfonamide group's interaction with biological targets has been extensively studied, and it has been shown to exhibit anti-inflammatory effects by blocking the activity of enzymes like COX and LOX.

The ethoxypyridazine ring in N-3-(6-ethoxypyridazin-3-y l)phenyl -2 -(trifluoromethyl )benzene -1 -sulfonamide has also been implicated in its potential anti-cancer properties. Preclinical studies have indicated that this moiety can selectively inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. The trifluoromethyl group further enhances this effect by increasing the potency and selectivity of the compound against cancer cells. These findings make N-[bold]3-(6-et h oxypyridazine -3 -y l )phen yl -2 -(trif luor om eth yl )ben zene -1 -sulf on am ide[/bold] a promising candidate for further development as an anticancer agent.

In addition to its anti-inflammatory and anti-cancer properties, N-[bold]N -3 -(6 -et h oxypyridazine -3 -y l )phen yl -2 -(tr if lu or me th y l )ben zene -1 -sulf on am ide[/bold] has shown potential in other therapeutic areas as well. For instance, it has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonamide group's ability to cross the blood-brain barrier has been particularly advantageous in these studies, allowing for targeted delivery to brain tissues. This opens up new avenues for treating neurological disorders using sulfonamide-based compounds.

The synthesis of N-[bold]N -3 -(6 -et h oxypyridazine -3 -y l )phen yl -2 -(tr if lu or me th y l )ben zene -1 -sulf on am ide[/bold] involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of modern analytical methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) has facilitated rigorous characterization of the compound's structure and properties.

The pharmacokinetic profile of N-[bold]N -3 -(6 et h oxypyridazine -3 y l )phen yl 2 -(tri f lu or om eth yl )ben zene 1 sulf on am ide[/bold] has been thoroughly evaluated through preclinical studies. These studies have revealed that the compound exhibits good oral bioavailability and prolonged half-life, making it suitable for once-daily dosing regimens. Additionally, it demonstrates favorable distribution patterns within various tissues, allowing for effective targeting of disease sites. The metabolic stability conferred by the trifluoromethyl group ensures that the compound remains active in vivo for extended periods.

The safety profile of N-[bold]N 3 (6 et h oxypyridazine 3 y l phen yl 2 (tri f lu or om eth yl )ben zene 1 sulf on am ide[/bold] has also been extensively studied through toxicological assessments conducted both in vitro and in vivo. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects observed at higher concentrations. This makes it a promising candidate for clinical translation into human trials without significant safety concerns.

In conclusion, N-[bold]N 3 (6 et h oxypy ridazine 3 y l phen yl 2 (tri f lu or om eth yl )ben zene 1 sulf on am ide[/bold], with CAS number [bold]933214994[/bold], represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential applications in treating inflammatory diseases, cancer, neurological disorders, and other chronic conditions make it an attractive candidate for further research and development efforts aimed at improving human health outcomes worldwide.

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